molecular formula C10H18N2OS B13341569 N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13341569
M. Wt: 214.33 g/mol
InChI Key: GHMKGOJPSMBMDC-UHFFFAOYSA-N
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Description

N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a versatile chemical compound with a molecular formula of C₁₀H₁₈N₂OS and a molecular weight of 214.33 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a thiolane ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiolane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiolane ring may interact with thiol groups in proteins, affecting their function . The cyclopropane ring can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(Thiolan-3-yl)amino]ethyl}acetamide
  • N-{2-[(Thiolan-3-yl)amino]ethyl}propionamide
  • N-{2-[(Thiolan-3-yl)amino]ethyl}butyramide

Uniqueness

N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable subject for research and application .

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

N-[2-(thiolan-3-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2OS/c13-10(8-1-2-8)12-5-4-11-9-3-6-14-7-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

GHMKGOJPSMBMDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC2CCSC2

Origin of Product

United States

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